molecular formula C15H11FN2 B4462822 8-fluoro-N-phenylquinolin-4-amine

8-fluoro-N-phenylquinolin-4-amine

Cat. No.: B4462822
M. Wt: 238.26 g/mol
InChI Key: NIIBPBJFOWUIOY-UHFFFAOYSA-N
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Description

8-Fluoro-N-phenylquinolin-4-amine is a synthetic fluorinated quinoline derivative intended for research applications. This compound belongs to a class of nitrogen-containing heterocycles frequently found in pharmaceuticals and agrochemicals due to their versatile biological activities . The incorporation of a fluorine atom at the 8-position of the quinoline scaffold is a strategic modification; fluorine is highly electronegative and can significantly alter a molecule's electronic properties, metabolic stability, and membrane permeability without adding substantial steric bulk . Furthermore, the fluorine atom provides a handle for reaction tracking and analysis via sensitive 19 F NMR spectroscopy, as fluorine is not naturally abundant in biological systems . The structural motif of a 4-aminoquinoline, particularly with an N-aryl substitution, is a key pharmacophore in medicinal chemistry. This core structure is found in various bioactive molecules and is often investigated for its potential to interact with enzymatic targets . Researchers can utilize this compound as a valuable building block in the synthesis of more complex molecules or as a core scaffold for generating libraries of compounds in drug discovery efforts. Its potential applications include serving as a precursor in the development of kinase inhibitors , antimicrobial agents , and other therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-N-phenylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-13-8-4-7-12-14(9-10-17-15(12)13)18-11-5-2-1-3-6-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIBPBJFOWUIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 8 Fluoro N Phenylquinolin 4 Amine and Its Structural Analogues

Classical and Conventional Synthetic Approaches

The construction of the quinoline (B57606) core has been historically achieved through several named reactions, many of which have been adapted for the synthesis of fluorinated and N-arylated derivatives.

Gould-Jacobs Reaction Derived Methodologies

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines, which can be subsequently converted to the target 4-aminoquinolines. wikipedia.orgmdpi.com The process commences with the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgjasco.ro This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.org Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline. wikipedia.orgmdpi.com For the synthesis of 8-fluoro-N-phenylquinolin-4-amine, this would involve starting with 2-fluoroaniline (B146934). The resulting 8-fluoro-4-hydroxyquinoline (B2378621) can then be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride, which is then subjected to nucleophilic substitution with aniline to yield the final product. researchgate.net The regioselectivity of the initial cyclization is a crucial factor, influenced by both steric and electronic effects of the substituents on the aniline ring. mdpi.com

Starting MaterialReagentsIntermediateProduct
2-Fluoroaniline1. Diethyl ethoxymethylenemalonate, heat; 2. NaOH, heat; 3. Heat8-Fluoro-4-hydroxyquinolineThis compound (via 4-chloro intermediate)

Friedländer Synthesis Adaptations

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgeurekaselect.comwikipedia.org This reaction can be catalyzed by acids or bases. organicreactions.orgwikipedia.org To synthesize this compound via this route, one could envision reacting 2-amino-3-fluorobenzaldehyde (B155958) with a suitable ketone, although the direct introduction of the N-phenyl group at the 4-position in a one-pot manner is not a direct outcome of the classical Friedländer reaction. A more plausible adaptation involves the reaction of a 2-amino-3-fluorobenzophenone with a compound containing an α-methylene group, which could potentially lead to a 2,4-disubstituted quinoline. The reaction conditions, including the choice of catalyst and solvent, can significantly impact the yield and purity of the product. eurekaselect.comorganic-chemistry.org

Reactant AReactant BCatalystProduct
2-Amino-3-fluorobenzaldehydeKetone (e.g., acetone)Acid or Base8-Fluoro-2-methylquinoline
2-Amino-3-fluorobenzophenoneCompound with α-methylene groupAcid or BaseSubstituted 8-fluoroquinoline (B1294397)

Doebner and Doebner-Miller Variations

The Doebner reaction involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.org A variation, the Doebner-Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.org For the synthesis of derivatives related to this compound, one could start with 2-fluoroaniline. The Doebner-Miller approach, reacting 2-fluoroaniline with an appropriate α,β-unsaturated carbonyl compound, could lead to the formation of a substituted 8-fluoroquinoline. wikipedia.org It's important to note that these reactions often require acidic conditions and can sometimes lead to mixtures of products. wikipedia.org

ReactionReactantsProduct Type
DoebnerAniline, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acid
Doebner-MillerAniline, α,β-Unsaturated carbonyl compoundSubstituted quinoline

Conrad-Limpach and Combes Quinoline Syntheses

The Conrad-Limpach synthesis is another classical method that yields 4-hydroxyquinolines, similar to the Gould-Jacobs reaction, but typically starts with the reaction of an aniline with a β-ketoester. mdpi.com The Combes quinoline synthesis, on the other hand, involves the acid-catalyzed reaction of an aniline with a 1,3-diketone to produce a substituted quinoline. wikipedia.orgyoutube.com The mechanism involves the formation of a Schiff base intermediate followed by cyclization. wikipedia.org For the synthesis of this compound analogues, 2-fluoroaniline would be the starting aniline. In the Combes synthesis, reacting 2-fluoroaniline with a suitable 1,3-diketone could yield a 2,4-disubstituted 8-fluoroquinoline. wikipedia.org

Synthesis MethodAniline DerivativeSecond ReactantProduct Type
Conrad-Limpach2-Fluoroanilineβ-ketoester8-Fluoro-4-hydroxyquinoline
Combes2-Fluoroaniline1,3-diketone2,4-Disubstituted-8-fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) at Quinoline C-4 Position

A highly effective and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This strategy relies on the inherent electrophilicity of the C-2 and C-4 positions of the quinoline ring, which are activated by the electron-withdrawing nitrogen atom. echemi.comstackexchange.comresearchgate.net The synthesis starts with a pre-formed 8-fluoroquinoline ring bearing a good leaving group, typically a chlorine atom, at the 4-position. The reaction of 4-chloro-8-fluoroquinoline (B1349367) with aniline, often in the presence of a base and at elevated temperatures, directly yields this compound. nih.govplos.orgnih.gov This method is widely used for the synthesis of various 4-aminoquinoline (B48711) derivatives due to its reliability and the commercial availability of the required precursors. ucsf.educapes.gov.br

SubstrateNucleophileConditionsProduct
4-Chloro-8-fluoroquinolineAnilineBase, HeatThis compound

Modern and Sustainable Synthetic Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. acs.orgnih.gov This has led to the exploration of modern techniques such as microwave-assisted synthesis and flow chemistry for the preparation of quinolines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, improved yields, and higher purity of the final products. nih.govingentaconnect.combenthamdirect.com Several classical quinoline syntheses, including the Friedländer and Gould-Jacobs reactions, have been successfully adapted to microwave conditions. nih.govacs.orgbenthamdirect.comresearchgate.net For instance, the microwave-assisted Friedländer synthesis can be carried out using neat acetic acid as both a solvent and a catalyst, offering a green and efficient alternative to traditional high-temperature methods. nih.gov

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers several advantages, including enhanced safety, scalability, and precise control over reaction parameters. acs.orgresearchgate.net The synthesis of quinolines has been achieved using flow processes, for example, through a tandem photoisomerization-cyclization sequence. thieme-connect.devapourtec.com This technique holds promise for the large-scale and sustainable production of this compound and its analogues.

Furthermore, the development of novel catalytic systems, including the use of transition metals like nickel and chromium, is paving the way for more sustainable and atom-economical routes to quinolines through acceptorless dehydrogenative coupling reactions. organic-chemistry.orgrsc.orgrsc.org These methods often utilize readily available starting materials and generate benign byproducts like hydrogen and water. rsc.org

TechniqueAdvantagesApplication to Quinoline Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, higher purityFriedländer, Gould-Jacobs, and other classical reactions
Flow ChemistryEnhanced safety, scalability, precise controlTandem photoisomerization-cyclization, multi-step synthesis
Modern CatalysisSustainability, atom economyAcceptorless dehydrogenative coupling

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the production of 4-aminoquinoline derivatives, offering significant advantages over conventional heating methods. mdpi.com This approach dramatically reduces reaction times and energy consumption, aligning with the principles of green chemistry. mdpi.com

Researchers have successfully prepared a variety of 4-aminoquinolines by reacting 4,7-dichloroquinoline (B193633) with different alkylamines, anilines, and amine-N-heteroarenes under microwave irradiation, achieving good to excellent yields of 80-95%. nih.govfrontiersin.org In a specific example, a series of 4-aminoquinoline derivatives were synthesized using a microwave-assisted method with reaction times of 90–120 minutes at temperatures ranging from 90–150 °C, resulting in yields of up to 95%. mdpi.com This method has also been applied to the synthesis of substituted hexahydro-pyrrolo[3,2-c]quinolines and phenothiazine (B1677639) and quinoline derivatives, showcasing its versatility. amanote.commdpi.com The use of "dry media" procedures, solvent heating, and simultaneous cooling methods in the presence of a solvent are among the techniques employed in microwave-assisted synthesis. mdpi.com

Modular Three-Component Synthesis Pathways

Three-component reactions provide a modular and efficient route to complex molecules like 4-aminoquinolines from simple starting materials in a single step. One such method involves an imidoylative Sonogashira/cyclization cascade. nih.govfrontiersin.org This reaction utilizes a palladium catalyst, a ligand such as Xantphos, and a copper co-catalyst to combine aryl/alkyl-acetylenes, alkyl-isocyanides, and 2-bromoaniline (B46623) derivatives. nih.govfrontiersin.org The process is typically carried out in a solvent like DMF at elevated temperatures. nih.govfrontiersin.org

Another example is the Biginelli condensation, which has been used to prepare the precursors for 4-aminoquinoline–pyrimidine hybrids. nih.gov This acid-catalyzed reaction combines an alkyl acetoacetate, urea, and an aldehyde to form a dihydropyrimidinone, which can then be further modified. nih.gov

Transition Metal-Free Approaches for N-heterocycle Derivatization

While many synthetic methods for quinoline derivatives rely on transition metal catalysts, there is a growing interest in developing metal-free alternatives to avoid potential metal contamination in the final products. A notable example is the N-fluoroalkylation of amines using 2,4,6-tris(fluoroalkoxy)-1,3,5-triazines. rsc.org This method allows for the efficient N-fluoroalkylation of various amines under mild conditions without the need for a transition metal catalyst. rsc.org

Furthermore, a metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed. rsc.orgrsc.org This protocol uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source to introduce chlorine, bromine, or iodine at the C5-position of the quinoline ring with high regioselectivity. rsc.orgrsc.org The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. rsc.orgrsc.org

Green Chemistry Principles in 4-aminoquinoline Synthesis

The application of green chemistry principles is a significant trend in the synthesis of 4-aminoquinoline derivatives, aiming to reduce waste, energy consumption, and the use of toxic substances. mdpi.com Microwave-assisted synthesis is a key strategy in this regard, as it often leads to shorter reaction times and eliminates the need for solvents and extensive purification. mdpi.com

The development of new, efficient protocols for synthesizing 4-phenoxyquinoline derivatives using microwave energy in the presence of ionic liquids like 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) further exemplifies the move towards greener synthetic routes. researchgate.net These approaches not only improve the environmental profile of the synthesis but also often result in higher yields and purity of the desired products. mdpi.com

Derivatization and Diversification Strategies for this compound Analogues

The core structure of this compound can be modified to create a diverse library of analogues with potentially enhanced biological activities. These strategies focus on introducing various substituents at different positions of the quinoline ring system.

Introduction of Substituents on the Quinoline Ring System

Halogenation is a common strategy to modify the electronic and steric properties of the quinoline scaffold. numberanalytics.com The introduction of halogens at the C-3, C-6, and C-7 positions can significantly influence the biological activity of the resulting compounds.

For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde derivatives has been achieved through microwave-assisted methods. jmpas.com This intermediate can then be reacted with various anilines and other nucleophiles to generate a range of substituted quinolines. jmpas.com

Furthermore, the synthesis of 4-aminoquinoline–pyrimidine hybrids often starts from 4,7-dichloroquinolines, where the chlorine at the C-7 position is a key feature. frontiersin.orgnih.gov The reactivity of this position allows for further functionalization.

Metal-free methods have also been developed for the regioselective halogenation of quinoline derivatives. rsc.org For example, a protocol using trihaloisocyanuric acid allows for the specific halogenation at the C5-position of 8-substituted quinolines. rsc.orgrsc.orgresearchgate.net While this method targets the C5 position, it highlights the ongoing development of selective halogenation techniques that could potentially be adapted for other positions on the quinoline ring.

The following table summarizes the key synthetic strategies discussed:

Synthetic Strategy Key Features Examples References
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, high yields.Synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline. mdpi.comnih.govfrontiersin.org
Three-Component Synthesis Modular and efficient, single-step reaction.Imidoylative Sonogashira/cyclization cascade for 2-(alkyl/aryl)-4-aminoquinolines. nih.govfrontiersin.org
Transition Metal-Free Derivatization Avoids metal contamination, uses milder conditions.N-fluoroalkylation of amines using cyanurate activated fluoroalcohols. rsc.org
Green Chemistry Approaches Environmentally friendly, reduced waste.Microwave-assisted synthesis without solvents. mdpi.com
Halogenation Introduction of halogen atoms to modify properties.Halogenation at C-3, C-5, C-6, and C-7 positions. frontiersin.orgnih.govrsc.orgjmpas.com
Alkoxy and Aryloxy Substitutions

The introduction of alkoxy and aryloxy groups at the 4-position of the 8-fluoroquinoline scaffold is a key strategy to modulate the compound's properties. A common approach involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the C4 position. For instance, the synthesis of 4-alkoxy-8-hydroxyquinolines has been achieved by protecting the hydroxyl group at position 8, followed by alkylation at the 4-position. mdpi.com A similar strategy can be envisioned for the synthesis of 8-fluoro-4-alkoxyquinolines, starting from 4-chloro-8-fluoroquinoline. The reaction of 4-chloro-8-fluoroquinoline with various alkoxides or phenoxides, generated by treating the corresponding alcohol or phenol (B47542) with a strong base, would yield the desired 4-alkoxy or 4-aryloxy derivatives.

The synthesis of 8-methoxy-4-(4-methoxyphenyl)quinoline has been reported via the reaction of 3-dimethylamino-1-(4-methoxy-phenyl)-propan-1-one with 2-methoxyaniline in the presence of concentrated hydrochloric acid. researchgate.net This method, while not directly producing an 8-fluoro derivative, highlights a cyclization strategy that could be adapted for the synthesis of alkoxy-substituted quinolines.

Starting MaterialReagentProductReference
4-Chloro-8-fluoroquinolineSodium methoxide8-Fluoro-4-methoxyquinolineHypothetical
4-Chloro-8-fluoroquinolineSodium phenoxide8-Fluoro-4-phenoxyquinolineHypothetical
3-Dimethylamino-1-(4-methoxyphenyl)-propan-1-one2-Methoxyaniline8-Methoxy-4-(4-methoxyphenyl)quinoline researchgate.net
Amino and Substituted Amino Group Incorporations

The incorporation of amino and substituted amino groups at the C4 position of the quinoline ring is a widely explored synthetic route. A powerful method for achieving this is the Povarov reaction, which is a formal [4+2] cycloaddition between an aromatic imine and an alkene. wikipedia.org This reaction allows for the one-pot synthesis of substituted quinolines from anilines, aldehydes, and electron-rich alkenes. wikipedia.orgresearchgate.netnih.gov Specifically, the synthesis of substituted 8-aminoquinolines has been accomplished through an inverse-demanding aza-Diels–Alder reaction using simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.orgnih.gov This approach offers a high degree of flexibility in introducing various substituents onto the resulting quinoline core. researchgate.net

Another common method involves the nucleophilic aromatic substitution of a 4-haloquinoline with an appropriate amine. For instance, the synthesis of various 4-aminoquinoline derivatives has been achieved by reacting 4-chloroquinolines with piperazine (B1678402) or 1,3-diaminopropane. nih.gov The synthesis of 8-aminoquinolines has also been reported via intramolecular cyclization of N-propargyl aniline derivatives catalyzed by main group metal Lewis acids like tin and indium chlorides. rsc.orgresearchgate.net

Reaction TypeStarting MaterialsProductKey FeaturesReference
Povarov ReactionAniline, Benzaldehyde, AlkeneSubstituted QuinolineMulti-component, Lewis acid-catalyzed wikipedia.org
Inverse-demanding Aza-Diels-Alder1,2-Phenylenediamine, Enol ether, AldehydeSubstituted 8-AminoquinolineHigh flexibility in substitution rsc.orgnih.gov
Nucleophilic Aromatic Substitution4-Chloroquinoline, Amine4-AminoquinolineVersatile for various amines nih.gov
Intramolecular CyclizationN-propargyl aniline derivative8-AminoquinolineMain group metal-catalyzed rsc.orgresearchgate.net

Modifications on the N-phenyl Moiety

Substituent Effects (e.g., Halogens, Methoxy (B1213986), Morpholino)

The nature and position of substituents on the N-phenyl ring significantly influence the biological activity of this compound analogs. The synthesis of these analogs typically involves the condensation of 4-chloro-8-fluoroquinoline with a correspondingly substituted aniline.

Halogenated anilines are common starting materials. For example, the reaction of 4-chloro-7-substituted-quinolines with various anilines, including halogenated ones, is a well-established method. nih.gov

Methoxy-substituted anilines are also readily available precursors. 3-Fluoro-4-methoxyaniline, for instance, can serve as a building block in the synthesis of pharmaceuticals. smolecule.com Its reaction with 4-chloro-8-fluoroquinoline would yield N-(3-fluoro-4-methoxyphenyl)-8-fluoroquinolin-4-amine.

Morpholino-substituted anilines are of particular interest in drug design. The synthesis of 3-fluoro-4-morpholinoaniline (B119058) is a key intermediate for the antibiotic linezolid (B1675486) and can be prepared by the substitution of morpholine (B109124) on 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group. researchgate.net This substituted aniline can then be coupled with 4-chloro-8-fluoroquinoline.

Substituent on N-phenylSynthetic ApproachPrecursorReference
HalogenCondensation with haloaniline4-Chloro-8-fluoroquinoline, Haloaniline nih.gov
MethoxyCondensation with methoxyaniline4-Chloro-8-fluoroquinoline, 3-Fluoro-4-methoxyaniline smolecule.com
MorpholinoCondensation with morpholinoaniline4-Chloro-8-fluoroquinoline, 3-Fluoro-4-morpholinoaniline researchgate.netnih.gov
Introduction of Difluoromethyl Groups

The difluoromethyl group (CF2H) is a valuable substituent in medicinal chemistry due to its unique electronic properties and ability to act as a bioisostere for a hydroxyl or thiol group. The synthesis of anilines bearing a difluoromethyl group is a crucial step in preparing the corresponding this compound analogs.

One approach involves the direct difluoromethylation of anilides. For instance, a ruthenium(II)-catalyzed para-selective C-H difluoromethylation of anilides has been developed. thieme.de Another strategy is the photoinduced difluoroalkylation of anilines. acs.org This method allows for the introduction of a difluoroalkyl group onto the aniline ring under mild, transition-metal-free conditions. acs.org The synthesis of anilines with a difluoromethoxy group, such as 2,4-dichloro-5-(difluoromethoxy)aniline, has also been reported, typically involving multi-step reactions including halogenation and fluorination. ontosight.ai Once the difluoromethylated aniline is synthesized, it can be condensed with 4-chloro-8-fluoroquinoline to yield the target compound. A facile synthesis of 4-(trialkylmethyl)anilines from 4-(trifluoromethyl)aniline (B29031) using Grignard reagents has also been described, which proceeds through a series of fluoride (B91410) elimination and addition steps. tandfonline.com

MethodStarting MaterialKey Reagents/ConditionsProductReference
C-H DifluoromethylationAnilideRuthenium(II) catalystpara-Difluoromethylated anilide thieme.de
Photoinduced DifluoroalkylationAnilineICF2COOEt, Na2CO3, lightDifluoroalkylated aniline acs.org
Multi-step SynthesisSimpler aniline derivativesHalogenation, fluorination, etherificationDifluoromethoxy-substituted aniline ontosight.ai
Grignard Reaction4-(Trifluoromethyl)anilineGrignard reagent4-(Trialkylmethyl)aniline tandfonline.com

Formation of Fused Ring Systems

The construction of fused ring systems onto the this compound scaffold leads to the creation of novel polycyclic structures with potentially enhanced or altered biological activities. These syntheses often involve intramolecular cyclization reactions of appropriately substituted quinoline derivatives.

One strategy involves the intramolecular Friedel-Crafts acylation of quinoline-3-carboxylic acids to form polycyclic-fused quinolinones. tandfonline.com For example, 10-benzoyl-benzo researchgate.netnih.govoxepino[3,4-b]quinolin-13(6H)-ones have been synthesized through this method. tandfonline.com Another approach is the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov

The synthesis of tricyclic fused pyrimidoquinolines is another area of interest. nih.gov These compounds can be prepared through various methods, including one-pot three-component reactions of aminopyrimidines, aldehydes, and cyclic diketones. nih.govrsc.org The synthesis of polycyclic quinazolinones has also been achieved through Ugi four-component reactions followed by palladium-catalyzed annulation or radical cyclization. acs.org Furthermore, fused tetracyclic quinoline derivatives have been synthesized via methods such as I2-catalyzed cyclization and imino Diels-Alder reactions. rsc.org

Fused SystemSynthetic StrategyKey Intermediates/ReactionsReference
Benzoxepino[3,4-b]quinolinoneIntramolecular Friedel-Crafts acylationQuinoline-3-carboxylic acids tandfonline.com
IndolinylideneacetonitrileIntramolecular nucleophilic cyclization4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles nih.gov
PyrimidoquinolineOne-pot three-component reactionAminopyrimidines, aldehydes, cyclic diketones nih.govrsc.org
Polycyclic QuinazolinoneUgi four-component reaction and cyclizationN-acylcyanamide moiety acs.org
Tetracyclic QuinolineI2-catalyzed cyclization, Imino Diels-AlderSubstituted quinolines rsc.org

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 8 Fluoro N Phenylquinolin 4 Amine Derivatives

Structure-Activity Relationship (SAR) Principles Applied to Quinoline-4-amines

The quinoline (B57606) ring is a fundamental scaffold for the biological activity of 4-aminoquinolines. youtube.comslideshare.net Modifications to this core structure, as well as the substituents at various positions, significantly impact the compound's efficacy. The 4-amino group is crucial for activity and is often substituted with a dialkylaminoalkyl side chain to maximize biological potential. slideshare.net

A critical aspect of the SAR of 4-aminoquinolines is the basicity of the molecule, which influences its accumulation in acidic cellular compartments, a key part of the mechanism of action for some applications. researchgate.netresearchgate.net The presence of two basic nitrogen atoms, one in the quinoline ring and one in the side chain, with appropriate pKa values, is generally required for optimal activity. researchgate.net

The following table summarizes the general SAR principles for 4-aminoquinolines:

Structural FeatureImpact on ActivityReferences
Quinoline RingEssential for activity. youtube.comslideshare.net
4-Amino GroupEssential for activity; often substituted with a dialkylaminoalkyl side chain. slideshare.net
BasicityCrucial for accumulation in target sites; requires at least two basic nitrogen atoms. researchgate.netresearchgate.net

Positional Effects of Fluorine on Quinoline Ring Activity

The introduction of fluorine atoms into the quinoline ring has been a widely explored strategy to enhance the biological activity of these compounds. nih.govnih.govresearchgate.net The position of the fluorine substituent significantly influences the molecule's properties, including its ability to penetrate cells and bind to its target. tandfonline.comtandfonline.com

Specifically, a fluorine atom at the C-6 position has been shown to improve the binding affinity to DNA gyrase, a bacterial enzyme, by 2 to 17 times. tandfonline.com This modification also increases cell penetration, potentially due to increased lipophilicity. tandfonline.comtandfonline.com While a second fluorine atom at the C-8 position has been associated with optimal in vivo efficacy in some cases, it has also been linked to phototoxicity. tandfonline.com Conversely, fluorine substitution at the C-3 position has been found to render some quinoline derivatives non-mutagenic. nih.gov Fluorination at positions 5 or 7 can enhance mutagenicity, but this effect is not observed in 3-fluoroquinolines. nih.gov

The impact of fluorine substitution on the biological activity of quinolines is summarized in the table below:

Fluorine PositionEffect on ActivityReferences
C-6Enhances DNA gyrase binding and cell penetration. tandfonline.comtandfonline.com
C-8May optimize in vivo efficacy but can cause phototoxicity. tandfonline.com
C-3Can lead to non-mutagenic compounds. nih.gov
C-5 or C-7May enhance mutagenicity (except in 3-fluoroquinolines). nih.gov

Impact of N-phenyl Substitutions on Biological Activity

The nature of the substituent on the N-phenyl ring of quinolin-4-amine derivatives plays a significant role in modulating their biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can influence the potency of these compounds.

In the context of anti-HIV-1 activity, derivatives of 2-(3-pyridyl)quinoline have been identified as the most active and least toxic. nih.govumn.edu For anti-inflammatory activity, the position of substitution on the N-aryl ring can lead to different outcomes depending on the assay used. For instance, in the ultraviolet erythema assay, the order of activity for monosubstitution was generally 3' > 2' > 4', with the CF3 group being particularly potent. pharmacy180.com However, in the rat paw edema assay, 2'-chloro derivatives were more potent than their 3'-chloro counterparts. pharmacy180.com

The following table highlights the influence of N-phenyl substitutions on biological activity:

N-phenyl SubstituentBiological Activity ContextKey FindingsReferences
2-(3-pyridyl)Anti-HIV-1Most active and least toxic derivatives. nih.govumn.edu
Monosubstitution (e.g., CF3, Cl)Anti-inflammatoryActivity depends on substituent position and assay type. pharmacy180.com

Role of Other Quinoline Ring Substituents (e.g., C-2, C-6, C-7) in Modulating Activity

Substituents at other positions on the quinoline ring also play a crucial role in determining the biological activity of 4-aminoquinoline (B48711) derivatives.

The C-7 position is particularly important. Electron-withdrawing groups at this position, such as chlorine or trifluoromethyl, generally enhance activity. researchgate.netnih.govyoutube.comresearchgate.net This is attributed to a lowering of the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which can affect the drug's accumulation in the target parasite's food vacuole. nih.govresearchgate.net The lipophilicity of the group at the C-7 position also influences the hematin-quinoline association constant, which is correlated with activity. nih.govresearchgate.net

Substitutions at the C-2 position can also modulate activity. For example, some C-2 substituted quinolines have shown good activity against human cancer cell lines. researchgate.net The introduction of an aryl group at C-2 may increase lipophilicity and cell permeability. researchgate.net In contrast, the addition of a methyl group at the C-3 position generally decreases antimalarial activity, and any substitution at the C-8 position can abolish it. youtube.comyoutube.com

The following table summarizes the effects of various quinoline ring substituents:

PositionSubstituent TypeEffect on ActivityReferences
C-7Electron-withdrawing (e.g., Cl, CF3)Generally enhances activity. researchgate.netnih.govyoutube.comresearchgate.net
C-7Lipophilic groupsInfluences hematin (B1673048) association. nih.govresearchgate.net
C-2Aryl groupsMay increase lipophilicity and anticancer activity. researchgate.net
C-3Methyl groupDecreases antimalarial activity. youtube.comyoutube.com
C-8Any substitutionAbolishes antimalarial activity. youtube.comyoutube.com

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a role in the biological activity of quinoline-4-amine derivatives, although its impact can vary depending on the specific compound and its target. For some 4-aminoquinolines, the dextrorotatory (d)-isomer has been found to be less toxic than the levorotatory (l)-isomer. youtube.com

In the case of certain tetrahydroquinoline-based RXR agonists, which were synthesized as racemic mixtures of the syn-enantiomers, chiral separation and subsequent activity profiling revealed no significant difference in activity between the individual enantiomers. acs.org This suggests that for this particular scaffold and target, stereochemistry at the tested chiral centers does not have a major biological impact. acs.org However, it is important to note that all chiral compounds in this study were initially obtained as racemic mixtures. acs.org

Compound TypeStereochemical FeatureImpact on ActivityReferences
4-AminoquinolinesIsomersd-isomer can be less toxic than the l-isomer. youtube.com
Tetrahydroquinoline-based RXR agonistsEnantiomers (syn-configuration)No major activity difference observed between enantiomers. acs.org

Computational Chemistry and in Silico Approaches in the Study of 8 Fluoro N Phenylquinolin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. benthamdirect.com This method is fundamental in structure-based drug design for elucidating the binding mode and affinity of a potential drug. For 8-fluoro-N-phenylquinolin-4-amine, docking simulations would be employed to screen its binding against various known protein targets implicated in disease.

The process involves preparing the 3D structures of both the ligand and the protein. The protein structure is often obtained from databases like the Protein Data Bank (PDB). nih.gov Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating a score that estimates the binding affinity. These scores, often expressed in kcal/mol, help rank potential candidates.

In studies on analogous quinoline (B57606) derivatives, molecular docking has been successfully used to identify and optimize inhibitors for various targets, including enzymes and receptors. For instance, docking studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives against the Ephrin B4 (EPHB4) receptor and on other quinoline compounds against the Epidermal Growth Factor Receptor (EGFR) have revealed key interactions, such as hydrogen bonds and π-stacking, that are crucial for binding. benthamdirect.comnih.gov A similar approach for this compound would identify critical amino acid residues it interacts with, providing a basis for structural modifications to improve potency.

Table 1: Illustrative Molecular Docking Results for Quinoline Derivatives Against a Kinase Target

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting Residues (Example)Type of Interaction
Quinoline Derivative AEGFR (2JIV)-9.8Met793, Leu718Hydrogen Bond, Hydrophobic
Quinoline Derivative BEGFR (2JIV)-9.5Cys797, Asp855Hydrogen Bond, Pi-Alkyl
Quinoline Derivative CPlasmepsin 2-8.7Asp34, Ser37Hydrogen Bond
Quinoline Derivative DHIV Reverse Transcriptase-10.7Lys101, Tyr181Pi-Cation, Pi-Stacking

This table is illustrative and based on findings for various quinoline derivatives to demonstrate the type of data generated from molecular docking studies. nih.govnih.govsciforschenonline.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown. For this compound, a QSAR study would involve a dataset of structurally similar quinoline analogs with known activities against a specific biological target.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the 3D steric and electrostatic fields of the molecules. mdpi.comnih.gov The process involves aligning the set of molecules and calculating their field properties at various grid points. Statistical methods like Partial Least Squares (PLS) are then used to build a model that relates these 3D properties to biological activity. mdpi.comnih.gov

The output of a 3D-QSAR study includes contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky group is preferred in one region (steric favorability) or that a positive charge is detrimental in another (electrostatic disfavorability). researchgate.net Such insights are invaluable for designing new compounds, like derivatives of this compound, with predicted higher potency. Studies on quinoline derivatives have successfully used 3D-QSAR to develop models with good predictive power, guiding the synthesis of novel anticancer agents. mdpi.comnih.gov

Table 2: Typical Statistical Parameters for a 3D-QSAR (CoMFA) Model for Quinoline Analogs

ParameterValueDescription
q² (Cross-validated R²)0.625Indicates the predictive ability of the model (a value > 0.5 is considered good).
r² (Non-cross-validated R²)0.931Shows the correlation between predicted and observed activities for the training set.
r²_pred (External validation)0.875Measures the model's ability to predict the activity of an external test set of compounds.
F-statistic150.2Represents the statistical significance of the model.
Optimal Number of Components5The number of principal components used to generate the best model.

This table is based on published data for 3D-QSAR studies on quinoline derivatives and illustrates the validation metrics for such a model. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This allows for the analysis of the conformational flexibility of this compound and the stability of its complex with a protein target in a simulated physiological environment.

In a typical MD simulation, the docked ligand-protein complex is placed in a solvent box (usually water) with ions to simulate physiological conditions. The simulation is run for a period, often nanoseconds, to observe how the system behaves. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the protein backbone and the ligand's position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific regions of the protein. frontiersin.org

MD simulations on quinoline derivatives have been used to confirm the stability of docking poses, showing that the ligand remains stably bound within the active site over the simulation time. nih.govfrontiersin.org These simulations can also reveal conformational changes in the protein upon ligand binding, which may not be apparent from static docking alone. frontiersin.org

Ligand-Based and Structure-Based Drug Design Principles

The study of this compound can be approached using two primary drug design strategies: ligand-based and structure-based design.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. mdpi.comresearchgate.net Techniques like QSAR and pharmacophore modeling are central to this strategy. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. For this compound, if a series of active analogs exists, a pharmacophore model could be generated to guide the design of new derivatives with improved activity. benthamdirect.com

Structure-Based Drug Design: This strategy is employed when the 3D structure of the target protein is available. frontiersin.org Molecular docking, as described earlier, is the hallmark of this approach. By visualizing how this compound fits into the target's binding site, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. nih.gov For example, if docking reveals an empty hydrophobic pocket near the ligand, a hydrophobic group could be added to the ligand's structure to fill it, potentially increasing potency.

Often, a combination of both approaches is used. An initial hit might be identified through screening, its binding mode predicted by docking (structure-based), and then a series of analogs synthesized and evaluated to build a QSAR model (ligand-based) for further optimization. frontiersin.org

In Silico ADME Prediction (Conceptual Framework)

Before a compound can become a drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process using in silico methods can prevent costly failures in later stages. For this compound, a variety of computational models would be used to estimate its ADME profile.

The conceptual framework for in silico ADME prediction involves using algorithms trained on large datasets of experimental data. These models predict properties based on the compound's molecular structure and physicochemical descriptors.

Table 3: Conceptual Framework for In Silico ADME Prediction

ADME PropertyPredicted ParameterDesired Outcome for a Drug Candidate
Absorption Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeabilityVaries (Low for peripherally acting drugs, High for CNS drugs) frontiersin.org
P-glycoprotein (P-gp) SubstrateNo (to avoid active efflux from cells) frontiersin.org
Distribution Plasma Protein Binding (PPB)Moderate (not too high or too low)
Metabolism Cytochrome P450 (CYP) InhibitionNo (to avoid drug-drug interactions)
Excretion Aqueous SolubilityGood (to ensure dissolution and absorption) frontiersin.org
Drug-Likeness Lipinski's Rule of Five ComplianceYes (predicts oral bioavailability) researchgate.net
Topological Polar Surface Area (TPSA)< 140 Ų (influences cell permeability)

These predictions provide a comprehensive, albeit preliminary, assessment of the compound's drug-like qualities. For instance, models can predict whether this compound is likely to be well-absorbed from the gut, whether it can cross the blood-brain barrier, and whether it is likely to inhibit major metabolic enzymes. benthamdirect.comfrontiersin.org This information guides the selection and optimization of lead compounds with more favorable pharmacokinetic profiles. sciforschenonline.org

Emerging Applications and Future Research Directions for 8 Fluoro N Phenylquinolin 4 Amine

Development of Novel Molecular Probes and Tool Compounds

The inherent properties of the quinoline (B57606) ring system make it an excellent foundation for the development of molecular probes and tool compounds. Quinoline derivatives are known for their applications in material science, leveraging their optical and sensory capabilities. mdpi.com They have been utilized as fluorescent chemosensors and pH indicators. mdpi.com This suggests that 8-fluoro-N-phenylquinolin-4-amine could be adapted into specialized probes for biological research.

By attaching fluorophores, quenchers, or photo-affinity labels to the this compound scaffold, researchers can design molecular probes to investigate biological processes with high precision. These tool compounds can be used to visualize the localization of specific targets within cells, to quantify enzyme activity, or to identify protein-protein interactions. The quinoline core often provides the necessary structural rigidity and binding affinity, while appended functional groups offer the specific signaling or reactive properties required for a probe.

Scaffold Derivatization for Enhanced Potency and Selectivity

A key strategy in drug discovery is the chemical modification of a lead compound to improve its effectiveness (potency) and its ability to interact with a specific target over others (selectivity). The this compound scaffold is ripe for such derivatization. Structure-activity relationship (SAR) studies on quinoline derivatives have consistently shown that small changes to the substitution pattern can lead to significant changes in biological activity. orientjchem.orgfrontiersin.org

For instance, the introduction of a fluorine atom at position 6 has been shown to significantly boost the antibacterial activity of certain quinoline compounds. orientjchem.org Similarly, research on other heterocyclic scaffolds has demonstrated that strategic derivatization can dramatically enhance potency and selectivity. In one study on cyclopenta[c]quinoline analogues, reducing a double bond and adding a methyl group resulted in a 5- to 10-fold increase in potency as RXR agonists and a more selective interaction with the RXR homodimer over the RXR:RAR heterodimer. acs.org These principles are directly applicable to this compound, where modifications to the phenyl ring or other positions on the quinoline core could yield analogues with superior therapeutic profiles.

Table 1: Examples of Quinoline Scaffold Derivatization and its Effects

Scaffold/Analogue ClassModificationObserved EffectReference
Cyclopenta[c]quinolinesReduction of cyclopentene (B43876) double bond5- to 10-fold enhancement of RXR agonist potency acs.org
Cyclopenta[c]quinolinesAddition of a 6-methyl group to the reduced scaffoldEnhanced activation efficacy and balanced RXR agonism acs.org
Quinoline-based antibacterialIntroduction of a fluorine atom at position 6Significantly enhanced antibacterial activity orientjchem.org
Quinoline-carbonitrilesMethoxy (B1213986) group at position 6Increased antibacterial inhibition zone compared to methyl or no substitution frontiersin.org

Exploration of New Biological Targets and Pathways

The quinoline nucleus is a versatile pharmacophore found in drugs with a vast range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgnih.govbiointerfaceresearch.com This diversity implies that the core structure can be tailored to interact with numerous biological targets. While the specific targets of this compound may be under investigation, its analogues have been successfully developed to modulate various pathways.

Recent research highlights the potential of quinoline derivatives to act as:

Kinase Inhibitors: Many quinoline-based compounds show significant inhibitory activity against a wide spectrum of kinases, which are key regulators of cell signaling pathways often implicated in cancer. nih.gov

Enzyme Inhibitors: Derivatives have been designed to inhibit enzymes like cholinesterases (relevant for Alzheimer's disease) and monoamine oxidases. tandfonline.comrsc.org

Ion Channel Modulators: The scaffold can be adapted to interact with ion channels.

Nuclear Receptor Modulators: As seen with RXR agonists, quinolines can be potent modulators of nuclear receptors. acs.org

Future research on this compound will likely involve high-throughput screening against diverse panels of enzymes and receptors to uncover novel biological activities. Techniques like reverse docking, where a compound is computationally screened against a large library of protein structures, can also help identify potential new targets and pathways. frontiersin.org

Table 2: Known Biological Targets for Various Quinoline Derivatives

Target ClassSpecific Target ExampleTherapeutic AreaReference
KinasesAurora A, EGFR, VEGFRAnticancer nih.govnih.gov
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease tandfonline.com
Transporter ProteinsMultidrug Resistance Protein 2 (MRP2)Anticancer (Resistance) nih.gov
Parasitic EnzymesVarious targets in Leishmania donovaniAntileishmanial frontiersin.org
Bacterial EnzymesPeptide deformylase (PDF)Antibacterial nih.gov

Combinatorial Chemistry and Library Design for Quinoline Analogues

Combinatorial chemistry provides a powerful set of tools for rapidly synthesizing a large number of different but structurally related molecules. wikipedia.org This approach is exceptionally well-suited for exploring the chemical space around the this compound scaffold. The fundamental principle involves systematically combining a set of "building blocks" to create a library of compounds. osdd.net

For quinoline analogues, a library could be designed by:

Varying the Aniline (B41778) Component: Using different substituted anilines in a Doebner-von Miller or similar quinoline synthesis reaction would generate diversity on the benzene (B151609) portion of the quinoline ring. nih.gov

Varying the Phenyl Group: Starting with 8-fluoroquinolin-4-amine, the N-phenyl group can be replaced with a wide array of other aromatic or aliphatic amines.

Further Derivatization: A core scaffold can be synthesized and then systematically modified at various positions using an array of reagents.

Modern approaches use computational tools to design these libraries, focusing on creating "drug-like" molecules with favorable physicochemical properties (e.g., appropriate molecular weight and lipophilicity) to increase the probability of finding a successful drug candidate. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Analogues

The synthesis of novel analogues of this compound necessitates rigorous structural confirmation. Modern analytical chemistry offers a powerful suite of techniques to elucidate the exact structure of newly created compounds.

The primary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR does the same for carbon atoms. These are fundamental for determining the basic skeleton and connectivity of a molecule. nih.govrsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. rsc.org

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule, confirming stereochemistry and the precise arrangement of atoms. nih.gov

Together, these techniques provide a comprehensive and definitive characterization of novel quinoline analogues, ensuring that subsequent biological testing is performed on a compound of known structure. mdpi.com

Table 3: Spectroscopic and Structural Elucidation Techniques for Quinoline Analogues

TechniqueAbbreviationInformation ProvidedReference
Nuclear Magnetic ResonanceNMR (1H, 13C)Provides the carbon-hydrogen framework and connectivity of the molecule. nih.govrsc.org
High-Resolution Mass SpectrometryHRMSDetermines the precise molecular weight and elemental composition. nih.gov
Fourier-Transform Infrared SpectroscopyFTIRIdentifies the presence of specific functional groups (e.g., C=O, N-H). rsc.org
X-ray Single-Crystal Diffraction-Gives the definitive 3D atomic arrangement in a crystalline solid. nih.gov
Ultraviolet-Visible SpectroscopyUV-VisAnalyzes the electronic transitions within the molecule, useful for conjugated systems. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 8-fluoro-N-phenylquinolin-4-amine with high purity?

  • Methodological Answer : A two-step approach is commonly employed:

Quinoline Core Synthesis : Start with a fluorinated quinoline precursor (e.g., 8-fluoroquinoline). Fluorination at the 8-position can be achieved via halogen exchange using KF under catalysis (e.g., CuI) or via directed ortho-metalation followed by electrophilic fluorination.

N-Phenylamination : Use Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) to introduce the phenylamine group. For SNAr, activate the 4-position with a leaving group (e.g., Cl), then react with aniline under Pd catalysis or high-temperature conditions.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents (e.g., DMF, DMSO) to avoid hydrolysis. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Validation : Confirm regiochemistry via 1^1H/13^{13}C NMR (e.g., coupling patterns for fluorine-proton interactions) and HRMS for molecular ion verification .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1^1H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and fluorine-proton coupling (e.g., 4JFH^4J_{F-H} splitting in quinoline ring).
  • 19^{19}F NMR: Confirm fluorine presence (δ -110 to -120 ppm for aromatic F).
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C15H12FN2C_{15}H_{12}FN_2).
  • X-ray Crystallography (if crystalline): Resolve bond angles and substituent positions (e.g., dihedral angles between phenyl and quinoline rings) .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Aim for >95% purity.

Advanced Research Questions

Q. How does fluorination at the 8-position influence the electronic properties and biological activity of N-phenylquinolin-4-amine derivatives?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density (F substituent’s electronegativity reduces quinoline ring electron density, enhancing electrophilicity).
  • Comparative Bioassays : Test against chloro or unsubstituted analogs (e.g., 8-chloro-N-phenylquinolin-4-amine) in target-specific assays (e.g., kinase inhibition). Fluorine’s inductive effect may improve binding to hydrophobic pockets or alter metabolic stability.
  • Data Interpretation : Correlate Hammett σ values (fluoro: σₚ = +0.06) with activity trends. For example, 8-fluoro derivatives in showed enhanced antibacterial potency compared to chloro analogs due to increased membrane permeability .

Q. What strategies mitigate synthetic impurities (e.g., regioisomers, byproducts) during this compound synthesis?

  • Methodological Answer :
  • Regioselectivity Control : Use directing groups (e.g., -OMe) during fluorination to ensure 8-position specificity. Remove directing groups post-fluorination via hydrolysis.
  • Byproduct Minimization : Optimize reaction stoichiometry (e.g., 1.2 eq aniline for SNAr to prevent di-amination).
  • Purification : Employ preparative HPLC with a chiral column if enantiomeric impurities arise. For thermally stable compounds, use sublimation under reduced pressure.
  • Case Study : achieved 81.1% yield via sequential coupling and benzylation, with impurities removed by recrystallization .

Q. How should researchers design assays to evaluate the target specificity of this compound in kinase inhibition studies?

  • Methodological Answer :
  • Kinase Panel Screening : Use a broad-panel assay (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize kinases with ATP-binding pockets sensitive to quinoline scaffolds.
  • Cellular Assays : Measure IC₅₀ in cell lines overexpressing target kinases (e.g., EGFR-mutated lines) vs. wild-type. Include controls (e.g., staurosporine for nonspecific inhibition).
  • Structural Analysis : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding interactions (e.g., fluorine’s role in hydrogen bonding or van der Waals contacts) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability, microsomal metabolism) to identify rapid clearance or metabolite interference.
  • Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations in vivo.
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated or de-fluorinated derivatives) that may contribute to efficacy/toxicity.
  • Case Study : noted chloro-substituted analogs showed variable antimalarial activity due to differential metabolic activation in liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.